molecular formula C13H13ClN2O2 B6350073 Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 2282763-95-3

Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6350073
CAS No.: 2282763-95-3
M. Wt: 264.71 g/mol
InChI Key: HQLAVFDHFKNCHO-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 4-position and a 4-chlorophenylmethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate typically involves the condensation of 4-chlorobenzyl bromide with ethyl 4-pyrazolecarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction scheme can be summarized as follows:

    Starting Materials: 4-chlorobenzyl bromide, ethyl 4-pyrazolecarboxylate

    Reagents: Potassium carbonate

    Solvent: Dimethylformamide (DMF)

    Conditions: Elevated temperature (e.g., 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 5-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-8-15-16-12(11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLAVFDHFKNCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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